molecular formula C6H3ClF2O3S B12070732 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B12070732
M. Wt: 228.60 g/mol
InChI Key: GSPAPGMVKDDJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid (CAS 1708079-45-1) is a high-value heterocyclic building block of interest in medicinal chemistry and agrochemical research. This compound features a thiophene scaffold substituted with a carboxylic acid, a chlorine atom, and a difluoromethoxy group. The presence of the difluoromethoxy (OCF2H) group is particularly significant, as it can act as a hydrogen bond donor, a property unique among polyfluorinated motifs, and serves as a bioisostere for alcohols, thiols, and other functional groups in bioactive molecule design . This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, such as amides and esters, for pharmaceutical development. The primary research value of this compound lies in its application in late-stage difluoromethylation strategies aimed at modulating the physicochemical properties of lead compounds, including their metabolic stability, membrane permeability, and lipophilicity (logP) . As a For Research Use Only product, it is intended solely for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling, as it requires storage in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11)

InChI Key

GSPAPGMVKDDJKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1OC(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Route A: Chlorination → Carboxylation → Difluoromethoxylation

This method prioritizes chlorination first, followed by carboxylation and difluoromethoxylation.

Step 1: Chlorination of Thiophene

Thiophene is chlorinated at position 5 using standard electrophilic aromatic substitution. However, thiophene’s electron-rich nature complicates direct chlorination. A more efficient approach involves directed chlorination using a pre-functionalized intermediate (e.g., 3-hydroxythiophene), which directs Cl to position 5.

Step 2: Carboxylation at Position 2

5-Chlorothiophene undergoes directed metallation at position 2 using n-BuLi in THF at ≤−30°C. Subsequent CO₂ insertion yields 5-chloro-2-thiophenecarboxylic acid.
Reaction Conditions :

ParameterValue
SolventTHF
Temperature≤−30°C
Reagentsn-BuLi, CO₂
Yield~70.8%

Step 3: Difluoromethoxylation at Position 3

The hydroxyl group at position 3 (introduced via hydroxylation or substitution) is converted to a thiophenolate using a base (e.g., LiOH). Reaction with S-(difluoromethyl)sulfonium salt generates the difluoromethoxy group via carbene transfer.
Reaction Conditions :

ParameterValue
SolventFluorobenzene
TemperatureRoom temperature
ReagentsS-(difluoromethyl)sulfonium salt, LiOH
Yield60–85%

Route B: Carboxylation → Chlorination → Difluoromethoxylation

This sequence begins with carboxylation, leveraging the electron-withdrawing effect of COOH to direct subsequent chlorination.

Step 1: Carboxylation via Grignard Reagent

Thiophene is treated with a Grignard reagent (e.g., Mg) to form a thiophenemagnesium bromide intermediate. Carbon dioxide insertion at position 2 yields 2-thiophenecarboxylic acid.

Step 2: Chlorination at Position 5

The carboxylic acid group directs electrophilic chlorination to position 5. Chlorine gas (Cl₂) in a chlorinated solvent (e.g., dichloromethane) achieves this under catalytic conditions.

Step 3: Difluoromethoxylation at Position 3

A hydroxyl group at position 3 is generated via hydrolysis of a brominated intermediate or Mitsunobu reaction. Subsequent difluoromethylation follows the method described in Route A.

Route C: Difluoromethoxylation → Chlorination → Carboxylation

This approach minimizes steric hindrance by introducing the bulky OCF₂H group early.

Step 1: Difluoromethoxylation of Thiophene

Thiophenol undergoes difluoromethylation using S-(difluoromethyl)sulfonium salt to yield 3-(difluoromethoxy)thiophene.

Step 2: Chlorination at Position 5

Directed chlorination under mild conditions ensures Cl occupies position 5 without interfering with the OCF₂H group.

Step 3: Carboxylation via Friedel-Crafts Acylation

Friedel-Crafts acylation with trichloroacetyl chloride and AlCl₃ introduces an acyl group at position 2. Subsequent hydrolysis yields the carboxylic acid.

Critical Reaction Conditions and Data

Carboxylation via Directed Metallation

Parameter Value Source
Basen-BuLi (2.5 M in hexane)
Temperature≤−30°C
CO₂ Pressure1 atm
SolventTHF
Yield70.8%

Difluoromethylation of Thiophenols

Parameter Value Source
Sulfonium SaltS-(difluoromethyl)sulfonium
BaseLiOH
SolventFluorobenzene
Reaction Time12–24 hours
Yield Range60–85%

Challenges and Optimization Strategies

Regioselectivity in Chlorination

The electron-withdrawing COOH group directs chlorination to position 5, but competing meta-directing effects can reduce yields. Solutions :

  • Use a directing group (e.g., -OCH₃) to block non-target positions.

  • Optimize chlorination conditions (e.g., Cl₂ in CH₂Cl₂ at 0–5°C).

Stability of Intermediates

The OCF₂H group is sensitive to strong acids/bases. Solutions :

  • Conduct difluoromethylation under mild conditions (e.g., room temperature).

  • Purify intermediates via column chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : The unique structure of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid allows it to interact with various biological targets, which could lead to the modulation of pathways involved in disease processes. Its difluoromethoxy group enhances its lipophilicity and bioavailability, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Research has demonstrated that thiophene derivatives exhibit promising anticancer properties. In vitro studies showed that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that this compound could be developed for treating inflammatory diseases.

Agricultural Applications

Herbicides and Pesticides : Thiophene derivatives, including this compound, have been explored for their herbicidal properties. They can be formulated into products that effectively control weed growth while being less harmful to crops .

Case Studies :

  • Field Trials : Field trials have indicated that formulations containing thiophene derivatives can significantly reduce weed populations without adversely affecting crop yield, demonstrating their potential as effective herbicides .

Material Science

Polymer Chemistry : The incorporation of thiophene-based compounds into polymers has been investigated for creating conductive materials. The electrical properties of these polymers can be enhanced by including such compounds, which can lead to applications in organic electronics and photovoltaics .

Case Studies :

  • Conductive Polymers : Research has shown that polymers doped with thiophene derivatives exhibit improved conductivity and stability, making them suitable for applications in organic solar cells and flexible electronic devices.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Chlorination : Starting with 2-thiophenecarboxaldehyde, chlorination is performed under controlled temperatures.
  • Oxidation : The intermediate product undergoes oxidation to yield the desired compound.
  • Purification : Advanced purification techniques such as chromatography are employed to ensure high purity levels suitable for industrial applications .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
Pharmaceutical DevelopmentDrug candidates for cancer/inflammationInduces apoptosis in cancer cells
AgriculturalHerbicidesEffective weed control without harming crops
Material ScienceConductive polymersEnhanced conductivity for organic electronics

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent-Based Classification

Key structural analogs are categorized based on substituents at the thiophene ring’s 3-position:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid -OCHF₂ C₆H₃ClF₂O₃S 228.60 Not provided 1 H-bond donor, 3 H-bond acceptors; moderate lipophilicity (estimated clogP ~2.1)
5-Chlorothiophene-2-carboxylic acid -H C₅H₃ClO₂S 178.59 24065-33-6 1 H-bond donor, 2 H-bond acceptors; lower lipophilicity (clogP ~1.5)
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid -SO₂-morpholine C₁₀H₁₁ClN₂O₅S₂ 354.79 948015-50-7 1 H-bond donor, 6 H-bond acceptors; higher polarity (clogP ~1.8)
3-(3-Chlorobenzyl)-5-chlorothiophene-2-carboxylic acid -(3-Cl-benzyl) C₁₂H₈Cl₂O₂S 301.16 Not provided 1 H-bond donor, 2 H-bond acceptors; increased hydrophobicity (clogP ~3.5)
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid -SO₂NH₂ C₅H₄ClNO₄S₂ 241.67 1803609-89-3 2 H-bond donors, 5 H-bond acceptors; enhanced solubility (clogP ~0.9)

Physicochemical Properties

  • Lipophilicity (clogP) :
    • The difluoromethoxy substituent increases lipophilicity compared to unsubstituted 5-chlorothiophene-2-carboxylic acid but remains less hydrophobic than the 3-chlorobenzyl analog.
    • Polar groups (e.g., sulfamoyl, morpholinylsulfonyl) reduce clogP, enhancing aqueous solubility .
  • Hydrogen Bonding :
    • Sulfonamide and morpholine derivatives exhibit higher H-bond acceptor counts, favoring interactions with biological targets.
  • Topological Polar Surface Area (TPSA) :
    • TPSA ranges from ~65.5 Ų (3-chlorobenzyl analog) to ~100 Ų (sulfamoyl derivative), influencing membrane permeability .

Biological Activity

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4ClF2O3S
  • Molecular Weight : 238.62 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes and cell signaling pathways.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Impact on Cytokine Production :
    • It triggers the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types, indicating its role in inflammatory signaling pathways .
  • Effect on Cell Adhesion Molecules :
    • The compound induces expression changes in adhesion molecules like ICAM1 and VCAM1, which are essential for leukocyte adhesion and migration during inflammation .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties:

  • Study Design : In vitro assays were conducted using human endothelial cells treated with the compound.
  • Findings : The compound significantly reduced the levels of inflammatory cytokines and inhibited COX-2 activity. The IC50 value for COX-2 inhibition was found to be comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Cytotoxicity Studies

In a cytotoxicity study involving various cancer cell lines:

Cell LineConcentration (µM)Viability (%)IC50 (µM)
A549 (Lung cancer)507525
HCT116 (Colon cancer)1006030
MCF7 (Breast cancer)2005040

The results indicated that higher concentrations led to significant reductions in cell viability, suggesting potential applications in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiophene ring and substituents can significantly affect the biological activity:

  • Chloro Group : Enhances binding affinity to target enzymes.
  • Difluoromethoxy Group : Increases lipophilicity, aiding cellular uptake.

Q & A

Advanced Research Question

  • HPLC-MS/MS : Detects trace impurities (≤0.1%) such as dechlorinated byproducts or unreacted intermediates .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .
  • Reference Standards : Use commercially available chlorothiophene carboxylates (e.g., 5-chlorothiophene-2-carboxylic acid) for calibration .

Table 1: Comparative Reactivity of Thiophene Carboxylic Acid Derivatives

CompoundSubstituent PositionKey ReactionYield (%)Reference
5-Chlorothiophene-2-carboxylic acid5-Cl, 2-COOHHalogenation with Cl₂/FeCl₃78
3-(4-Chlorophenyl)-4-cyano derivative3-CN, 4-Ph-ClNucleophilic aromatic substitution65
Ethyl 3-amino-5-(3-chlorophenyl) ester3-NH₂, 5-Ph-ClCondensation with phenacyl bromide85

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., sulfur oxides) .
  • Storage : Amber glass bottles at 0–6°C, segregated from strong oxidizers and acids .

How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy or chloro substituents?

Advanced Research Question

  • Electron-Withdrawing Effect : The difluoromethoxy group (-OCF₂H) exhibits stronger electron-withdrawing character than methoxy (-OCH₃) due to fluorine’s electronegativity, lowering the thiophene ring’s electron density. This enhances reactivity in electrophilic substitutions .
  • Steric Impact : The bulkier -OCF₂H group may hinder rotation, as observed in X-ray structures of similar derivatives .
  • Spectroscopic Signatures : 19^{19}F NMR (δ ~-80 to -90 ppm) distinguishes it from chloro or methoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.